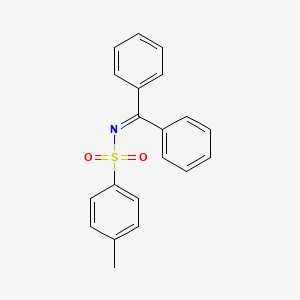
Benzenesulfonamide, N-(diphenylmethylene)-4-methyl-
Description
Benzenesulfonamide, N-(diphenylmethylene)-4-methyl- is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antimicrobial agents. This specific compound has a unique structure that includes a benzenesulfonamide moiety substituted with a diphenylmethylene group and a methyl group at the para position.
Properties
CAS No. |
10399-00-5 |
|---|---|
Molecular Formula |
C20H17NO2S |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-benzhydrylidene-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C20H17NO2S/c1-16-12-14-19(15-13-16)24(22,23)21-20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3 |
InChI Key |
ODLFJRFKAOOIKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-(diphenylmethylene)-4-methyl- typically involves the reaction of 4-methylbenzenesulfonyl chloride with diphenylmethanamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to increase yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process. The final product is typically purified by recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzenesulfonamide, N-(diphenylmethylene)-4-methyl- can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, especially at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Benzenesulfonamide, N-(diphenylmethylene)-4-methyl- has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial agent due to its sulfonamide structure.
Biological Research: The compound is used in studies involving enzyme inhibition, particularly carbonic anhydrase inhibitors.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, N-(diphenylmethylene)-4-methyl- involves the inhibition of enzymes such as carbonic anhydrase. The sulfonamide group binds to the active site of the enzyme, blocking its activity. This inhibition can lead to various biological effects, including antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: A simpler sulfonamide without the diphenylmethylene and methyl groups.
N-(Phenylmethylene)benzenesulfonamide: Similar structure but lacks the methyl group.
4-Methylbenzenesulfonamide: Lacks the diphenylmethylene group.
Uniqueness
Benzenesulfonamide, N-(diphenylmethylene)-4-methyl- is unique due to the presence of both the diphenylmethylene and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these groups can enhance its enzyme inhibition properties and make it a valuable compound in medicinal chemistry research.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


